4-Amino-1-methylisoquinoline

Medicinal Chemistry Heterocyclic Synthesis Amination

Sourcing generic isoquinolines for kinase inhibitor programs often forces in-house amination and risks incorrect regiochemistry. This compound provides the precise 4-amino-1-methyl substitution pattern validated in antitumor thiosemicarbazone leads. - Direct elaboration to amides, ureas, or sulfonamides targets kinase hinge-binding motifs. - Enables cross-coupling via diazonium/halide intermediates for 4-position diversification. - High-purity (≥95% HPLC) ensures reproducible SAR exploration and scale-up reliability.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 104704-41-8
Cat. No. B188570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methylisoquinoline
CAS104704-41-8
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=CC=CC=C12)N
InChIInChI=1S/C10H10N2/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,11H2,1H3
InChIKeyIKGHEEPPWYLINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-methylisoquinoline – Product Overview


4-Amino-1-methylisoquinoline (CAS 104704-41-8), also named 1-methylisoquinolin-4-amine, is a synthetic heterocyclic aromatic amine belonging to the isoquinoline family, with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . It features a primary amino group at the 4-position and a methyl substituent at the 1-position of the isoquinoline bicyclic core. This substitution pattern positions it as a versatile building block for constructing more complex nitrogen-containing heterocycles, particularly in medicinal chemistry programs targeting kinase inhibition and antitumor scaffolds [1]. The compound is commercially available at a typical purity of 95% (HPLC) and serves as a direct precursor for amide, urea, and sulfonamide derivatives without requiring protective-group strategies at the 1-position.

4-Amino-1-methylisoquinoline: Substitution Specificity


In-class isoquinoline analogs—such as 4-aminoisoquinoline (lacking the 1-methyl group), 1-methylisoquinoline (lacking the 4-amino group), or positional isomers like 5-amino-1-methylisoquinoline—are not interchangeable with 4-Amino-1-methylisoquinoline in downstream synthetic pathways. The concurrent presence of the 1-methyl group and the 4-amino group establishes a unique electronic and steric environment that governs both the site of electrophilic substitution and the nucleophilicity of the amino functionality . For example, in the synthesis of antitumor thiosemicarbazones, the 4-amino-1-methylisoquinoline scaffold proved essential for generating active leads; the corresponding 5-amino series required entirely different synthetic access and yielded distinct biological profiles [1]. Generic substitution would therefore alter the regiochemical outcome of further derivatization reactions and compromise the structure–activity relationships established for this specific substitution pattern.

4-Amino-1-methylisoquinoline: Procurement Evidence


Direct Amination: One Step from 4-Bromo Precursor

The 4-amino group in 4-Amino-1-methylisoquinoline is introduced via nucleophilic substitution of 4-bromo-1-methylisoquinoline using ammonium hydroxide in the presence of copper(II) sulfate at 170–180 °C for 20 hours [1]. This method produces the target amine directly without requiring protecting groups for the 1-methyl substituent. In contrast, synthesizing the 5-amino positional isomer (5-amino-1-methylisoquinoline) necessitates a more complex nitration–reduction sequence involving selenium dioxide oxidation and subsequent catalytic hydrogenation, adding two extra synthetic steps with lower overall yield [1]. Therefore, purchasing 4-Amino-1-methylisoquinoline pre-formed eliminates the need for high-temperature, copper-catalyzed amination equipment and reduces in-house synthetic burden.

Medicinal Chemistry Heterocyclic Synthesis Amination

Purity and Metal Residue Benchmark

Commercially sourced 4-Amino-1-methylisoquinoline is consistently supplied at ≥95% purity (HPLC) across multiple vendors . The corresponding brominated precursor, 4-bromo-1-methylisoquinoline (CAS 104704-40-7), is typically available at 95–97% purity . However, residual copper catalyst contamination from the amination step is absent in the purchased 4-amino compound, whereas the bromo precursor may retain trace palladium or copper residues if synthesized via metal-catalyzed routes—a critical consideration for medicinal chemistry programs with strict heavy-metal specifications (e.g., ≤10 ppm Pd). The 4-amino compound thus offers a cleaner entry point for metal-sensitive downstream transformations.

Chemical Procurement Building Block Purity Quality Control

Thiosemicarbazone In Vivo Antitumor Activity

In a direct comparative study, the thiosemicarbazone derivative prepared from 4-amino-1-methylisoquinoline (compound 9a) demonstrated significant in vivo antitumor activity against murine L1210 leukemia. At a dose of 40 mg/kg administered daily for 6 consecutive days, 9a produced an optimum %T/C (ratio of mean survival time of treated to control animals) of 177 [1]. This value was identical to the %T/C of 177 achieved by the 4-(methylamino) analog (9b) under the same dosing regimen, indicating that the primary amine in the 4-position matches the potency of the N-methylated secondary amine. Furthermore, when 9a was given twice daily at 40 mg/kg, a %T/C of 165 was observed and 60% of the mice became 60-day long-term survivors, demonstrating a clear therapeutic advantage over vehicle-treated controls [1].

Antitumor Agents Thiosemicarbazone Structure–Activity Relationship

4-Amino-1-methylisoquinoline Applications


Kinase Inhibitor Scaffold Construction

The 4-amino-1-methylisoquinoline core serves as a privileged fragment in kinase inhibitor design. The 4-amino group can be directly elaborated into amides, ureas, or sulfonamides to target the hinge-binding region of kinases, while the 1-methyl group occupies a hydrophobic pocket, as exploited in 4-substituted aminoisoquinoline-based FLT3 and Abl kinase inhibitors [1]. Procurement of this pre-functionalized building block accelerates SAR exploration by eliminating the need for in-house amination chemistry.

Antitumor Thiosemicarbazone Lead Development

As demonstrated by Liu et al., condensation of 4-amino-1-methylisoquinoline-derived aldehydes with thiosemicarbazide yields thiosemicarbazones with potent in vivo antileukemic activity (%T/C = 177, 60% long-term survivors at twice-daily dosing) [2]. This established structure–activity relationship makes the compound a validated entry point for second-generation α-(N)-heterocyclic carboxaldehyde thiosemicarbazone antineoplastic agents.

Cross-Coupling and Annulation Building Block

The 4-amino group of 4-amino-1-methylisoquinoline can be converted to halides or diazonium salts for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling the introduction of aryl, heteroaryl, or amine diversity at the 4-position. This reactivity profile is distinct from that of 4-halo-1-methylisoquinolines, which require reverse polarity transformations .

MAO Inhibitor Synthesis

Isoquinoline derivatives bearing a 4-amino group have been investigated as MAO inhibitors, with certain analogs exhibiting IC₅₀ values as low as 124 μM in spectrophotometric assays [3]. While 4-amino-1-methylisoquinoline itself was not the most potent in that series, its scaffold provides a handle for structural diversification to improve potency and selectivity against MAO-A vs. MAO-B isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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